molecular formula C14H21NO2 B6340503 Ethyl 3-[(3-phenylpropyl)amino]propanoate CAS No. 229630-51-7

Ethyl 3-[(3-phenylpropyl)amino]propanoate

Cat. No. B6340503
CAS RN: 229630-51-7
M. Wt: 235.32 g/mol
InChI Key: QYWYQRHYEHCZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-phenylpropyl)amino]propanoate, also known as 3-phenylpropyl-3-aminopropanoate, is an ester of an amino acid, propanoic acid, and a phenylpropyl group. It is a white-colored crystalline solid with a melting point of approximately 102°C. It has a molecular formula of C11H17NO2 and a molecular weight of 191.25 g/mol. It is soluble in most organic solvents, such as ethanol, methanol, and acetone, and is slightly soluble in water.

Scientific Research Applications

Biodegradation and Environmental Impact

Research on compounds like ethyl tert-butyl ether (ETBE) offers insights into the biodegradation and fate of similar substances in soil and groundwater. Studies have identified microorganisms capable of degrading ETBE, which undergoes aerobic biodegradation via hydroxylation, leading to various intermediates. This research highlights the environmental impact of such compounds and the potential for bioremediation strategies in contaminated sites (Thornton et al., 2020).

Toxicology and Safety Assessment

The assessment of cinnamyl phenylpropyl materials used as fragrance ingredients provides a model for understanding the toxicological profiles of related chemical structures. These studies reveal low acute toxicity, no significant toxicity in repeat dose studies, and the absence of mutagenic or genotoxic activity. Such research underlines the importance of comprehensive safety assessments for chemicals used in consumer products (Belsito et al., 2011).

Medical and Pharmaceutical Applications

The development of adhesive materials inspired by natural substances, such as catechol-conjugated chitosan, showcases the potential biomedical applications of chemical compounds. These bio-inspired adhesives demonstrate robust wet-resistant adhesion, mimicking the adhesive properties of mussels. Such materials are explored for their potential in wound healing, tissue sealants, and other medical applications, highlighting the cross-disciplinary impact of chemical research on biomedical engineering and pharmaceuticals (Ryu et al., 2015).

properties

IUPAC Name

ethyl 3-(3-phenylpropylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-14(16)10-12-15-11-6-9-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWYQRHYEHCZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.